molecular formula C21H21AuClP B1590815 Chloro[tri(p-tolyl)phosphine]gold(I) CAS No. 28978-10-1

Chloro[tri(p-tolyl)phosphine]gold(I)

Cat. No. B1590815
CAS RN: 28978-10-1
M. Wt: 536.8 g/mol
InChI Key: QHHGSPBDJCGVPV-UHFFFAOYSA-M
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Description

Chloro[tri(p-tolyl)phosphine]gold(I) is an organometallic compound with the chemical formula AuCl(P(p-tol)3). It is a stable organogold(I) compound and is often used as a catalyst for various reactions .


Molecular Structure Analysis

The molecular weight of Chloro[tri(p-tolyl)phosphine]gold(I) is 536.79 . Its InChI code is 1S/C21H21P.Au.ClH/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;;/h4-15H,1-3H3;;1H/q;+1;/p-1 .


Chemical Reactions Analysis

Chloro[tri(p-tolyl)phosphine]gold(I) is involved in reactions with unsaturated dimolybdenum anions and is a reactant for the oxidative addition of iodine to gold(I) complexes .

Scientific Research Applications

  • Catalyst in Chemical Reactions

    • “Chloro[tri(p-tolyl)phosphine]gold(I)” is used as a catalyst in various chemical reactions . It’s particularly useful in reactions involving gold, where it acts as a core reagent .
    • The compound is typically used in its powdered form and can facilitate reactions at temperatures of 205-210 °C .
    • The outcomes of these reactions can vary widely depending on the specific reaction and conditions, but the use of “Chloro[tri(p-tolyl)phosphine]gold(I)” as a catalyst can often improve the efficiency and selectivity of the reaction .
  • Synthesis of Phosphine-Gold(I) Derivatives

    • This compound is used as a reactant for the synthesis of phosphine-gold(I) derivatives .
    • The synthesis of these derivatives can be useful in various areas of research and industry, including materials science and medicinal chemistry .
  • Cycloisomerization

    • “Chloro[tri(p-tolyl)phosphine]gold(I)” is used as a catalyst for cycloisomerization .
    • In these reactions, the compound facilitates the transformation of one cyclic compound into another, often with a different ring size .
    • The outcomes of these reactions can be useful in the synthesis of complex organic compounds .
  • Cyclization of 1,6-Enynes

    • This compound is used as a catalyst for the cyclization of 1,6-enynes .
    • In these reactions, the compound facilitates the formation of a cyclic structure from a linear 1,6-enyne .
    • The outcomes of these reactions can be useful in the synthesis of complex organic compounds .
  • Tandem [3,3]-Sigmatropic Rearrangement-Cycloisomerization Cascade

    • “Chloro[tri(p-tolyl)phosphine]gold(I)” is used as a catalyst for tandem [3,3]-sigmatropic rearrangement-cycloisomerization cascade .
    • In these reactions, the compound facilitates a series of transformations that result in the rearrangement and cyclization of the starting material .
    • The outcomes of these reactions can be useful in the synthesis of complex organic compounds .
  • Cycloaddition of Enyne Derivatives with Aryl Alkynes or Alkenes

    • “Chloro[tri(p-tolyl)phosphine]gold(I)” is used as a catalyst for the cycloaddition of enyne derivatives with aryl alkynes or alkenes .
  • Catalyst in Chemical Reactions

    • “Chloro[tri(p-tolyl)phosphine]gold(I)” is used as a catalyst in various chemical reactions . It’s particularly useful in reactions involving gold, where it acts as a core reagent .
    • The compound is typically used in its powdered form and can facilitate reactions at temperatures of 205-210 °C .
    • The outcomes of these reactions can vary widely depending on the specific reaction and conditions, but the use of “Chloro[tri(p-tolyl)phosphine]gold(I)” as a catalyst can often improve the efficiency and selectivity of the reaction .
  • Synthesis of Phosphine-Gold(I) Derivatives

    • This compound is used as a reactant for the synthesis of phosphine-gold(I) derivatives .
    • The synthesis of these derivatives can be useful in various areas of research and industry, including materials science and medicinal chemistry .
  • Cycloisomerization

    • “Chloro[tri(p-tolyl)phosphine]gold(I)” is used as a catalyst for cycloisomerization .
    • In these reactions, the compound facilitates the transformation of one cyclic compound into another, often with a different ring size .
    • The outcomes of these reactions can be useful in the synthesis of complex organic compounds .
  • Cyclization of 1,6-Enynes

    • This compound is used as a catalyst for the cyclization of 1,6-enynes .
    • In these reactions, the compound facilitates the formation of a cyclic structure from a linear 1,6-enyne .
    • The outcomes of these reactions can be useful in the synthesis of complex organic compounds .
  • Tandem [3,3]-Sigmatropic Rearrangement-Cycloisomerization Cascade

    • “Chloro[tri(p-tolyl)phosphine]gold(I)” is used as a catalyst for tandem [3,3]-sigmatropic rearrangement-cycloisomerization cascade .
    • In these reactions, the compound facilitates a series of transformations that result in the rearrangement and cyclization of the starting material .
    • The outcomes of these reactions can be useful in the synthesis of complex organic compounds .
  • Cycloaddition of Enyne Derivatives with Aryl Alkynes or Alkenes

    • “Chloro[tri(p-tolyl)phosphine]gold(I)” is used as a catalyst for the cycloaddition of enyne derivatives with aryl alkynes or alkenes .

Catalyst in Organic Synthesis

Chloro[tri(p-tolyl)phosphine]gold(I) is used as a catalyst in organic synthesis . It is involved in various reactions such as:

  • Alkylation of silyl enol ethers with orthoalkynylbenzoic acid esters
  • Cycloisomerization
  • Cyclization of 1,6-enynes
  • Tandem [3,3]-sigmatropic rearrangement-cycloisomerization cascade
  • Cycloaddition of enyne derivatives with aryl alkynes or alkenes

Gold(I)-Catalyzed Direct Alkyne Hydroarylation

Chloro[tri(p-tolyl)phosphine]gold(I) is used in Gold(I)-Catalyzed Direct Alkyne Hydroarylation . The factors determining the catalytic performance of this system have been investigated, including the effect of the ionic liquid anion, cation, and of the electronic and steric properties of the neutral ligand . The results of the investigation shed some light on the role of the anion, which can potentially influence the catalytic performance in many respects, and on the role of the neutral ligand .

Safety And Hazards

The safety information indicates that Chloro[tri(p-tolyl)phosphine]gold(I) is potentially harmful. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

chlorogold;tris(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21P.Au.ClH/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;;/h4-15H,1-3H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHGSPBDJCGVPV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578607
Record name Chlorogold--tris(4-methylphenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[tri(p-tolyl)phosphine]gold(I)

CAS RN

28978-10-1
Record name Chlorogold--tris(4-methylphenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28978-10-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PD Cookson, ERT Tiekink - Acta Crystallographica Section C: Crystal …, 1994 - scripts.iucr.org
(IUCr) Chloro[tri(p-tolyl)phosphine]gold(I) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 metal-organic compounds Volume 50 Part 12 Pages …
Number of citations: 14 scripts.iucr.org
O Schuster, RY Liau, A Schier, H Schmidbaur - Inorganica chimica acta, 2005 - Elsevier
1-Alkynyl-dimethyl(triorganophosphine)gold(III) complexes of the type cis-Me 2 (Ph 3 P)Au–CC–R with R=H, Me, Ph (1–3) have been prepared from the cis-Me 2 (Ph 3 P)AuX (X=Cl, I) …
Number of citations: 49 www.sciencedirect.com
CI Yeo - 2016 - studentsrepo.um.edu.my
A series of mononuclear phosphanegold(I) thiocarbamides, Ph3PAu{SC(OR)=NC6H4X-4} for R = alkyl, X = H, CH3, Cl and NO2, and dinuclear (Ph2P-Fc-PPh2){AuSC(OiPr)=NC6H4X-4…
Number of citations: 2 studentsrepo.um.edu.my

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